molecular formula C14H17NO B2357962 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one CAS No. 1267135-04-5

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one

Cat. No.: B2357962
CAS No.: 1267135-04-5
M. Wt: 215.296
InChI Key: WIBQCHIBJSOAJR-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is a heterocyclic compound that features a fused ring system combining naphthalene and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with azepine precursors in the presence of catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Azepine: A seven-membered nitrogen-containing heterocycle.

    Naphtho[2,3-b]azepine: A related compound with a similar fused ring system but differing in specific functional groups or ring positions.

Uniqueness: 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is unique due to its specific combination of naphthalene and azepine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15-14/h8-9H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQCHIBJSOAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CCCC(=O)N3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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